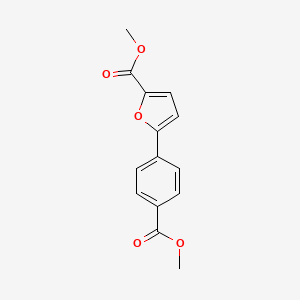

Methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC15805159

Molecular Formula: C14H12O5

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12O5 |

|---|---|

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | methyl 5-(4-methoxycarbonylphenyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C14H12O5/c1-17-13(15)10-5-3-9(4-6-10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3 |

| Standard InChI Key | WPDICMVQAFHQQD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)OC |

Introduction

Chemical Identity and Structural Features

The molecular formula of methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate is , derived systematically from its substituents:

-

A furan core (5-membered oxygen-containing heterocycle).

-

A methyl carboxylate group at the furan’s 2-position.

-

A 4-(methoxycarbonyl)phenyl group at the furan’s 5-position.

The para-substituted phenyl ring introduces steric and electronic effects that influence the compound’s crystallinity and solubility. Analogous structures, such as methyl 5-(4-methoxyphenyl)furan-2-carboxylate (PubChem CID 11207002) , exhibit planar geometries with dihedral angles between the furan and phenyl rings ranging from 5–15°, suggesting moderate conjugation between the aromatic systems . Computational models predict a molecular weight of 288.25 g/mol for methyl 5-(4-(methoxycarbonyl)phenyl)furan-2-carboxylate, with key functional groups including ester carbonyls () and ether linkages () contributing to its polarity .

Synthetic Pathways and Reaction Mechanisms

Chalcone Precursor Synthesis

The synthesis of analogous furan carboxylates typically begins with the preparation of chalcone intermediates. For example, 3-(4-substituted-phenyl)-1-arylprop-2-en-1-ones are synthesized via Claisen-Schmidt condensation between acetophenones and substituted benzaldehydes under alkaline conditions . Adapting this method, 4-methoxycarbonylbenzaldehyde could react with furan-2-carboxaldehyde in the presence of NaOH/ethanol to yield the corresponding chalcone precursor.

Cyclocondensation and Esterification

Subsequent cyclocondensation with hydrazine derivatives, as demonstrated in the synthesis of naphtho[2,1-b]furan-2-carbohydrazide , could form the furan core. Esterification steps using methyl chloroacetate or methanol/sulfuric acid under reflux would introduce the methyl carboxylate groups. For instance, ethyl naphtho[2,1-b]furan-2-carboxylate is synthesized via refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF , a method adaptable to the target compound using 4-(methoxycarbonyl)benzaldehyde.

Table 1: Hypothetical Synthesis Steps for Methyl 5-(4-(Methoxycarbonyl)phenyl)Furan-2-Carboxylate

Physicochemical Properties and Spectral Characterization

Solubility and Crystallinity

Like methyl 5-(4-methoxyphenyl)furan-2-carboxylate , the compound is expected to exhibit limited solubility in polar solvents (e.g., water) but moderate solubility in ethanol, acetone, and dimethylformamide. Crystallographic studies of related furan esters reveal monoclinic crystal systems with P2₁/n space groups and unit cell parameters approximating .

Spectroscopic Data

IR Spectroscopy: Predicted peaks include:

NMR Spectroscopy:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume